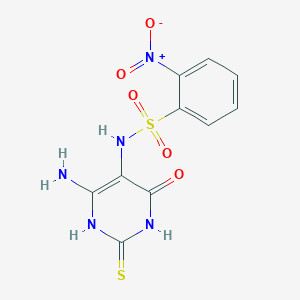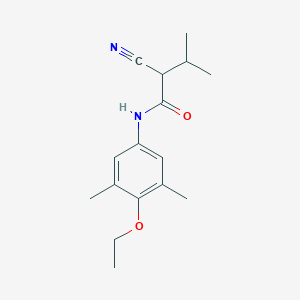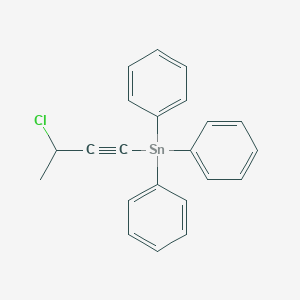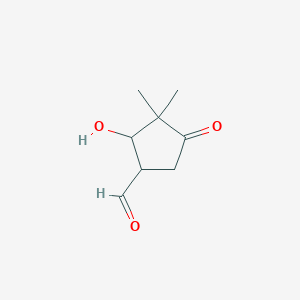![molecular formula C12H17NO4 B14370772 7-Oxabicyclo[2.2.1]hept-5-ene-2-carboxylicacid, 3-[[(1,1-dimethylethyl)amino]carbonyl]- CAS No. 91800-81-6](/img/structure/B14370772.png)
7-Oxabicyclo[2.2.1]hept-5-ene-2-carboxylicacid, 3-[[(1,1-dimethylethyl)amino]carbonyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Oxabicyclo[221]hept-5-ene-2-carboxylicacid, 3-[[(1,1-dimethylethyl)amino]carbonyl]- is a complex organic compound known for its unique bicyclic structure This compound is characterized by the presence of an oxabicycloheptene ring system, which imparts distinct chemical properties and reactivity
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Oxabicyclo[2.2.1]hept-5-ene-2-carboxylicacid, 3-[[(1,1-dimethylethyl)amino]carbonyl]- typically involves a multi-step process. One common method is the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. For instance, furan can act as the diene, and maleic anhydride can serve as the dienophile . The reaction is carried out under controlled conditions, often requiring a catalyst and specific temperature settings to ensure high yield and selectivity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow reactors and automated synthesis platforms are employed to enhance production rates and maintain consistent quality.
Análisis De Reacciones Químicas
Types of Reactions
7-Oxabicyclo[2.2.1]hept-5-ene-2-carboxylicacid, 3-[[(1,1-dimethylethyl)amino]carbonyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like m-chloroperoxybenzoic acid (MCPBA) to form epoxides.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride (LiAlH4) to yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include MCPBA for oxidation, LiAlH4 for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with MCPBA yields epoxides, while reduction with LiAlH4 produces alcohol derivatives.
Aplicaciones Científicas De Investigación
7-Oxabicyclo[2.2.1]hept-5-ene-2-carboxylicacid, 3-[[(1,1-dimethylethyl)amino]carbonyl]- has numerous applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for biological pathways.
Industry: The compound is utilized in the production of advanced materials, including polymers and resins.
Mecanismo De Acción
The mechanism of action of 7-Oxabicyclo[2.2.1]hept-5-ene-2-carboxylicacid, 3-[[(1,1-dimethylethyl)amino]carbonyl]- involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include signal transduction, metabolic processes, and gene expression regulation. Detailed studies on its mechanism of action are essential for understanding its potential therapeutic applications.
Comparación Con Compuestos Similares
Similar Compounds
7-Oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride: This compound shares a similar bicyclic structure but differs in functional groups.
7-Oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid: Another related compound with variations in the carboxylic acid groups.
Uniqueness
The uniqueness of 7-Oxabicyclo[2.2.1]hept-5-ene-2-carboxylicacid, 3-[[(1,1-dimethylethyl)amino]carbonyl]- lies in its specific functional groups and reactivity. These features make it a valuable compound for targeted applications in synthetic chemistry and materials science.
Propiedades
Número CAS |
91800-81-6 |
|---|---|
Fórmula molecular |
C12H17NO4 |
Peso molecular |
239.27 g/mol |
Nombre IUPAC |
3-(tert-butylcarbamoyl)-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid |
InChI |
InChI=1S/C12H17NO4/c1-12(2,3)13-10(14)8-6-4-5-7(17-6)9(8)11(15)16/h4-9H,1-3H3,(H,13,14)(H,15,16) |
Clave InChI |
MDGRKWSSMSPDCD-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)NC(=O)C1C2C=CC(C1C(=O)O)O2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Ethoxy-3-{[(pyridin-3-yl)methyl]carbamoyl}benzoic acid](/img/structure/B14370696.png)
![N,N-Diethyl-5-(methylsulfanyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B14370700.png)
![5-[2-(Ethylsulfanyl)propyl]-3-hydroxycyclohex-2-en-1-one](/img/structure/B14370707.png)




![5,5-Dimethylbicyclo[2.2.1]heptan-2-yl 2-ethylhexanoate](/img/structure/B14370747.png)
![4-[(Heptadecafluorooctyl)oxy]benzene-1-sulfonamide](/img/structure/B14370758.png)


![5-Amino-6-[2-(quinolin-6-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14370779.png)
![2-[3-(Methanesulfinyl)propoxy]benzoic acid](/img/structure/B14370786.png)
![4-[5-(Benzylsulfanyl)-1,3,4-oxadiazol-2-yl]quinolin-2(1H)-one](/img/structure/B14370787.png)
